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Compound of Interest

Compound Name: (2R,6R)-2,6-Dimethylmorpholine

Cat. No.: B185797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2R,6R)-2,6-
Dimethylmorpholine, a key chiral intermediate in the synthesis of various pharmaceutical

compounds. This document compiles available spectroscopic information for nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed

experimental protocols and visual workflows are presented to aid in the characterization and

analysis of this compound.

Disclaimer: Spectroscopic data specifically for the (2R,6R) stereoisomer of 2,6-

dimethylmorpholine is not readily available in public databases. The data presented herein is a

composite derived from sources reporting on trans-2,6-dimethylmorpholine, cis-2,6-

dimethylmorpholine, or unspecified isomer mixtures. While this information provides a valuable

reference, researchers should generate analytical data on their specific samples for definitive

characterization.

Spectroscopic Data
The following tables summarize the available spectroscopic data for isomers of 2,6-

dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally verified NMR data for (2R,6R)-2,6-dimethylmorpholine is not

available in the searched resources. The expected chemical shifts for trans-2,6-

dimethylmorpholine in deuterated chloroform (CDCl₃) are presented below based on typical

values for morpholine derivatives. The numbering of the atoms is as follows: the oxygen is at

position 1, the nitrogen at position 4, and the methyl groups at positions 2 and 6.

Table 1: Predicted ¹H NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine

Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-2, H-6 ~3.6 - 3.8 m 2H

H-3a, H-5a (axial) ~2.8 - 3.0 m 2H

H-3e, H-5e

(equatorial)
~2.6 - 2.8 m 2H

-CH₃ ~1.1 - 1.3 d 6H

N-H Variable (broad) s 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine

Carbons Chemical Shift (ppm)

C-2, C-6 ~72 - 74

C-3, C-5 ~48 - 50

-CH₃ ~18 - 20

Infrared (IR) Spectroscopy
The following IR data is based on the gas-phase spectrum of 2,6-dimethylmorpholine (isomer

mixture) from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3300 Medium, Sharp N-H stretch

2970 - 2850 Strong C-H stretch (aliphatic)

1460 - 1440 Medium C-H bend (CH₃, CH₂)

1130 - 1080 Strong C-O-C stretch (asymmetric)

900 - 650 Broad N-H wag

Mass Spectrometry (MS)
The following mass spectrometry data was obtained from the electron ionization (EI) mass

spectrum of 2,6-dimethylmorpholine (isomer mixture) available in the NIST database.[2]

Table 4: Major Fragments in the Mass Spectrum of 2,6-Dimethylmorpholine

m/z Relative Intensity (%) Putative Fragment

115 ~15 [M]⁺ (Molecular Ion)

100 ~90 [M - CH₃]⁺

71 ~80 [C₄H₉N]⁺

56 ~100 [C₃H₆N]⁺

42 ~75 [C₂H₄N]⁺

30 ~65 [CH₄N]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for

(2R,6R)-2,6-dimethylmorpholine.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

(2R,6R)-2,6-Dimethylmorpholine sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

Pipettes

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent in a clean, dry vial.

Transfer: Transfer the solution to an NMR tube using a pipette.

Instrumentation:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample into the NMR probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse

width.
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Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum (e.g., to TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

IR Spectroscopy
Objective: To identify functional groups present in the molecule.

Materials:

(2R,6R)-2,6-Dimethylmorpholine sample (liquid)

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates

(NaCl or KBr).

Solvent for cleaning (e.g., isopropanol, acetone)

Lint-free tissues

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

(2R,6R)-2,6-Dimethylmorpholine sample

Volatile solvent (e.g., methanol, acetonitrile)

Vials and syringes

Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)

Procedure (using GC-MS with EI):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

solvent.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Gas Chromatography: The sample is vaporized and separated on a GC column. The

separation conditions (temperature program, flow rate) should be optimized for the analyte.

Ionization: As the compound elutes from the GC column, it enters the ion source where it is

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflows
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The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR spectroscopy.
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Caption: Workflow for ATR-FTIR spectroscopy.
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Caption: General workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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